Cas no 136822-54-3 (5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile)

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile structure
136822-54-3 structure
Product Name:5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile
CAS No:136822-54-3
MF:C16H15N3
MW:249.310403108597
CID:5463976
Update Time:2025-07-17

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile Chemical and Physical Properties

Names and Identifiers

    • DCDAPH
    • 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile
    • 2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile
    • Z4526191464
    • [(2E,4E)-5-[4-(Dimethylamino)phenyl]-2,4-pentenylidene]malononitrile
    • 2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene]propanedinitrile
    • Propanedinitrile, [5-[4-(dimethylamino)phenyl]-2,4-pentadienylidene]-, (E,E)- (9CI)
    • Inchi: 1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+
    • InChI Key: BFARWNGBCHXSTB-GGWOSOGESA-N
    • SMILES: N(C)(C)C1C=CC(/C=C/C=C/C=C(\C#N)/C#N)=CC=1

Computed Properties

  • Exact Mass: 249.126597491 g/mol
  • Monoisotopic Mass: 249.126597491 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 50.8
  • Molecular Weight: 249.31

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile Pricemore >>

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5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile Related Literature

Additional information on 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile

Introduction to 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile (CAS No. 136822-54-3)

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile, a compound with the chemical formula C14H13N3, is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number CAS No. 136822-54-3, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile features a phenyl ring substituted with a dimethylamino group at the para position, connected to an acrylonitrile group through a pentadienyl backbone. This configuration imparts a high degree of versatility to the molecule, allowing it to interact with biological targets in multiple ways. The presence of both electron-withdrawing and electron-donating groups within the molecule enhances its reactivity and potential utility in synthetic chemistry and drug design.

In recent years, there has been a growing interest in exploring the pharmacological properties of this compound. The dimethylamino group not only contributes to the overall basicity of the molecule but also serves as a crucial moiety for hydrogen bonding interactions with biological targets. These interactions are particularly relevant in the context of developing small-molecule inhibitors for enzymes and receptors involved in various disease pathways.

One of the most compelling aspects of 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile is its potential application in the field of photopharmacology. The conjugated system formed by the pentadienyl backbone and the acrylonitrile group allows for efficient absorption and emission of light, making this compound an excellent candidate for light-responsive therapeutic agents. Such agents could be designed to release active pharmaceutical ingredients upon exposure to specific wavelengths of light, thereby enabling targeted drug delivery and controlled release mechanisms.

Recent studies have also highlighted the compound's role in modulating inflammatory pathways. The phenyl ring and dimethylamino group have been shown to interact with inflammatory mediators and signaling proteins, potentially leading to novel anti-inflammatory therapies. These findings are particularly exciting given the high prevalence of inflammatory diseases and the limitations associated with current treatments.

The synthesis of 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between malononitrile derivatives and appropriate alkene precursors, followed by functional group transformations to introduce the dimethylamino substituent on the phenyl ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the binding mode of 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile with its target proteins. These studies have helped identify key interaction points and optimized molecular modifications to improve binding affinity. Additionally, computational methods have been used to predict the photophysical properties of the compound, aiding in the design of light-responsive drug candidates.

The potential applications of this compound extend beyond pharmaceuticals into materials science and nanotechnology. The unique structural features of 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile make it an attractive candidate for designing organic semiconductors and optoelectronic materials. These materials could find applications in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.

In conclusion, 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile is a versatile compound with significant potential in multiple areas of research and application. Its unique molecular structure, combined with its pharmacological properties, makes it an exciting candidate for further exploration in drug discovery and materials science. As research continues to uncover new applications for this compound, it is likely that its importance will only continue to grow.

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